N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide

Description

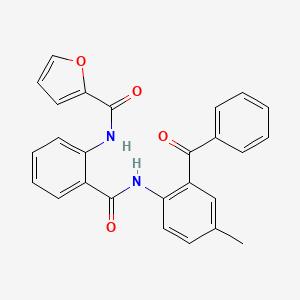

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzoyl group, and a carboxamide linkage

Properties

IUPAC Name |

N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O4/c1-17-13-14-22(20(16-17)24(29)18-8-3-2-4-9-18)27-25(30)19-10-5-6-11-21(19)28-26(31)23-12-7-15-32-23/h2-16H,1H3,(H,27,30)(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIRSCDIRVQKQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-benzoyl-4-methylphenyl isocyanate. This intermediate is then reacted with 2-aminophenyl furan-2-carboxylate under controlled conditions to form the desired compound.

-

Preparation of 2-benzoyl-4-methylphenyl isocyanate

Starting materials: 2-benzoyl-4-methylphenylamine, phosgene.

Reaction conditions: The amine is treated with phosgene in an inert solvent like dichloromethane at low temperatures (0-5°C) to form the isocyanate intermediate.

-

Formation of this compound

Starting materials: 2-benzoyl-4-methylphenyl isocyanate, 2-aminophenyl furan-2-carboxylate.

Reaction conditions: The isocyanate is reacted with the amine in a solvent such as tetrahydrofuran (THF) at room temperature, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of furan-2,3-dione derivatives.

Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups onto the benzene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA.

Reduction: LiAlH4, NaBH4.

Substitution: Nitric acid, sulfuric acid.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Benzyl derivatives.

Substitution: Nitro-substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide can be used as a building block for more complex molecules

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could lead to the discovery of new therapeutic agents. Research into its pharmacological properties could reveal applications in treating diseases or as a diagnostic tool.

Industry

In the material science field, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its incorporation into polymers or other materials could lead to innovations in various industrial applications.

Mechanism of Action

The mechanism by which N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The benzoyl and furan moieties might play a role in binding to specific molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

N-(2-benzoylphenyl)furan-2-carboxamide: Lacks the methyl group, which could affect its reactivity and biological activity.

N-(2-((2-benzoylphenyl)carbamoyl)phenyl)furan-2-carboxamide: Similar structure but without the methyl group, potentially leading to different physical and chemical properties.

Uniqueness

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide is unique due to the presence of both the benzoyl and furan moieties, along with the methyl group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including anticancer, antiviral, and antimicrobial properties, supported by data tables and case studies.

Chemical Structure

The compound can be represented structurally as follows:

This structure features a furan ring, a benzoyl group, and an amide linkage that are crucial for its biological activity.

Anticancer Activity

Several studies have demonstrated the anticancer potential of similar compounds with structural similarities to this compound. The following table summarizes key findings regarding the compound's cytotoxic effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | A-431 | 1.98 | Induction of apoptosis via Bcl-2 pathway |

| 2 | HT29 | 1.61 | Inhibition of cell proliferation |

| 3 | Jurkat | <1.0 | Modulation of apoptotic markers |

These compounds often exert their effects through mechanisms such as apoptosis induction and cell cycle arrest, making them promising candidates for further development.

Antiviral Activity

Research has indicated that compounds with furan moieties exhibit antiviral properties. For instance, derivatives similar to this compound have shown significant inhibitory effects against viral enzymes:

These results suggest that the compound may inhibit viral replication by targeting specific viral proteases.

Antimicrobial Activity

The antimicrobial efficacy of furan derivatives is well-documented. In vitro studies have shown that these compounds can inhibit the growth of various bacteria and fungi:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| 4 | E. coli | 32 |

| 5 | S. aureus | 16 |

The presence of electron-withdrawing groups in the structure enhances antimicrobial activity by improving interaction with microbial targets.

Case Study 1: Anticancer Evaluation

A study investigated the anticancer effects of a related compound on A-431 cells. The results indicated a significant reduction in cell viability at concentrations as low as 1.98 µM, with apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antiviral Screening

In a screening for antiviral activity against SARS-CoV-2, F8-S43 was identified as a potent inhibitor with an IC50 value of 10.76 µM against the main protease (Mpro), showcasing its potential in COVID-19 therapeutic strategies.

Q & A

Q. What are the established synthetic routes for N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide, and how can reaction conditions be optimized?

A common method involves coupling furan-2-carbonyl chloride with substituted aniline derivatives under reflux in acetonitrile, as demonstrated for structurally related carboxamides (e.g., N-(2-nitrophenyl)furan-2-carboxamide synthesis) . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time. For example, refluxing for 3 hours in acetonitrile yielded high-purity crystals suitable for X-ray diffraction analysis .

Q. How is the structural conformation of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond angles, dihedral angles, and intramolecular interactions. For example, SC-XRD revealed a trans-amide conformation and planar central fragments in related furan-carboxamides, with dihedral angles between aromatic rings ranging from 2.68° to 9.71° . FT-IR and NMR spectroscopy further confirm functional groups (e.g., amide N-H at ~3310 cm⁻¹ and aromatic C-H stretches at ~3078 cm⁻¹) .

Q. What spectroscopic techniques are recommended for purity assessment?

High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard. Complementary methods include:

- FT-IR : Identifies carbonyl (C=Oamide ~1670 cm⁻¹) and thiourea (C=S ~1244 cm⁻¹) groups .

- NMR : ¹H and ¹³C NMR resolve aromatic proton environments (e.g., δH 6.75–8.07 ppm for aryl-H) and confirm substitution patterns .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s mechanism of action?

Lamarckian genetic algorithms (LGAs) in tools like AutoDock Vina are used to model ligand-target interactions. For example, docking analyses of similar furan-carboxamides identified strong binding to viral polymerases (e.g., Ebola VP35) via hydrogen bonds with residues like Lys326 and π-π stacking with aromatic side chains . Scoring functions estimate binding free energy (ΔG), with values ≤−7.5 kcal/mol indicating high affinity .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges) or structural analogs. For example, furan-2-carboxamide derivatives showed variable antiviral activity depending on substituents (e.g., 4-fluorophenoxy groups enhanced blood-brain barrier permeability in Ebola inhibitors) . Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based infectivity assays) .

Q. How can structure-activity relationship (SAR) studies guide lead optimization?

Key modifications include:

- Furan ring substitution : Electron-withdrawing groups (e.g., nitro, chloro) improve metabolic stability but may reduce solubility .

- Benzoyl group variations : Methyl or methoxy substituents on the phenyl ring modulate steric hindrance and π-stacking interactions . Quantitative SAR (QSAR) models using Hammett σ constants or logP values predict bioavailability .

Q. What in vivo models are suitable for pharmacokinetic profiling?

Rodent models are standard for assessing oral bioavailability, half-life, and tissue distribution. For CNS-targeting analogs (e.g., Ebola entry inhibitors), measure brain-to-plasma ratios post-administration . LC-MS/MS quantifies plasma concentrations, while microdialysis tracks unbound drug levels in target tissues .

Methodological Challenges and Solutions

Q. How are intramolecular hydrogen bonds characterized, and how do they influence crystallography?

SC-XRD identifies H-bonding (e.g., N1⋯O3 interactions at 2.615 Å in N-(2-nitrophenyl)furan-2-carboxamide), which stabilize planar conformations . Disruption of these bonds (e.g., by nitro group rotation) may reduce crystallinity, necessitating solvent screening for diffraction-quality crystals .

Q. What computational methods predict antioxidant activity for derivatives?

Density functional theory (DFT) calculates HOMO-LUMO gaps and radical scavenging potential. Experimentally, DPPH assays quantify IC₅₀ values, with thiourea derivatives showing enhanced activity due to thiol-mediated radical quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.